Tetradecylphosphonic acid

Vue d'ensemble

Description

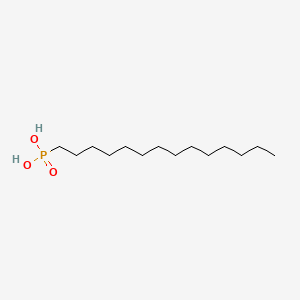

Le phosphonate de tétradécyle, également connu sous le nom d’acide tétradécylphosphonique, est un composé organophosphoré de formule moléculaire C14H31O3P. Il est caractérisé par une longue chaîne alkyle attachée à un groupe acide phosphonique. Ce composé est connu pour sa capacité à former des monocouches auto-assemblées sur diverses surfaces, ce qui le rend utile dans une gamme d’applications, en particulier dans la nanotechnologie et la science des matériaux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le phosphonate de tétradécyle peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de l’alcool tétradécylique avec le trichlorure de phosphore, suivie d’une hydrolyse pour produire l’acide phosphonique. Une autre méthode implique l’utilisation de phosphonates de dialkyle, qui sont désalkylés en conditions acides ou à l’aide de la procédure de McKenna (bromotriméthylsilane suivi de méthanolyse) pour produire l’acide phosphonique .

Méthodes de production industrielle : La production industrielle du phosphonate de tétradécyle implique généralement des réactions à grande échelle utilisant des voies de synthèse similaires. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir la haute qualité du produit final .

Analyse Des Réactions Chimiques

Surface Functionalization of Metal Oxide Nanoparticles

TDPA reacts with metal oxide surfaces (e.g., BaTiO₃, PbZrTiO₃ [PZT], and CdSe) via its phosphonic acid group, forming stable metal-phosphonate bonds. This reaction is critical for passivation and colloidal stability.

Key Reactions:

-

BaTiO₃ Functionalization :

TDPA binds to BaTiO₃ nanoparticles, replacing hydroxyl groups on the surface:This reaction enhances dispersion in organic solvents and prevents aggregation .

-

PZT Surface Modification :

XPS analysis confirms TDPA grafting onto PZT ceramics, evidenced by a new P 2p peak at 134.08 eV and reduced Pb 4f intensity due to Pb–O–P bond formation. This improves compatibility with polymers like PVDF .

| Parameter | Value/Observation | Source |

|---|---|---|

| XPS P 2p binding energy | 134.08 eV (post-modification) | |

| Solubility in DMSO | ≥2.27 mg/mL (with warming) |

Anisotropic Growth of CdSe Quantum Rods (QRs)

TDPA, combined with di-n-octylphosphinic acid (DOPA) and octylphosphonic acid (OPA), directs the anisotropic growth of CdSe QRs by selectively binding to crystal facets .

Reaction Mechanism:

-

Ligand Facet Selectivity :

Phosphonic acids preferentially adsorb to polar facets of CdSe crystals, slowing growth along the c-axis and promoting rod formation. -

In Situ Ligand Formation :

At 280–300°C under weak vacuum (1000 mtorr), residual oxygen oxidizes tri-n-octylphosphine oxide (TOPO) to DOPA and OPA, which synergize with TDPA to control QR dimensions (4 nm × 20 nm) .

| Property | Value | Source |

|---|---|---|

| QR Dimensions | 4 nm (diameter) × 20 nm (length) | |

| Growth Temperature | 260°C |

Capping and Stabilization of Metal Nanoparticles

TDPA forms self-assembled monolayers (SAMs) on copper (Cu) and cesium lead bromide (CsPbBr₃) nanoparticles, preventing oxidation and enhancing optoelectronic performance.

Reaction Example:

Solubility and pH-Dependent Reactivity

TDPA’s solubility and reactivity are pH-dependent due to its pKa (~2.65) . In acidic conditions (pH < 2.65), the protonated form dominates, limiting metal coordination. Above pH 2.65, deprotonation enables stronger binding to metal ions.

| Condition | Solubility/Reactivity | Source |

|---|---|---|

| pH < 2.65 | Low solubility in water | |

| pH > 2.65 | Enhanced metal binding |

Interaction with Autotaxin and LPA Receptors

TDPA acts as a pan-antagonist of lysophosphatidic acid (LPA) receptors (LPA1–3) and partially inhibits autotaxin (ATX), an enzyme producing LPA .

| Target | IC₅₀ / Effect | Source |

|---|---|---|

| LPA1 Receptor | 10 μM | |

| Autotaxin | ~3 μM (partial inhibition) |

Applications De Recherche Scientifique

Nanoparticle Synthesis and Stabilization

TDPA is primarily utilized as a capping agent in the synthesis of nanoparticles. Its long hydrophobic tail allows for effective stabilization of metal and semiconductor nanoparticles, preventing oxidation and aggregation.

- Copper Nanoparticles : TDPA has been employed to cap copper nanoparticles, enhancing their stability against oxidation. Studies show that TDPA-capped copper nanoparticles maintain their integrity without forming a surface oxide layer, even when exposed to air .

- Cadmium Sulfide Nanocrystals : The use of TDPA in synthesizing CdS core-shell structures has been documented. The phosphonic acid aids in controlling the size and morphology of the nanocrystals, which is crucial for their optical properties .

- Hollow Cu2O Nanoparticles : TDPA facilitates the formation of monodisperse hollow Cu2O nanoparticles at room temperature, showcasing its effectiveness in controlling nanoparticle shape and size during synthesis .

Surface Functionalization

TDPA is also significant in modifying surfaces to enhance properties such as hydrophobicity and chemical stability.

- Self-Assembled Monolayers (SAMs) : TDPA can form self-assembled monolayers on various substrates, providing a stable interface for further functionalization. This property is particularly useful in electronic applications where surface characteristics are crucial for device performance .

- Stabilization of Colloidal Systems : In colloidal systems, TDPA helps stabilize nanoparticles by providing steric hindrance, which prevents aggregation. This stabilization is vital for maintaining the dispersion of nanoparticles in solvents .

Synthesis of CsPbBr3 Nanocrystals

A study demonstrated that TDPA could be used to synthesize CsPbBr3 nanocrystals with high stability and tunable sizes. The presence of TDPA improved the photostability of these nanocrystals significantly compared to other capping agents .

Stabilization Effects in Binary Colloidal Systems

Research highlighted that copper and silver nanoparticles capped with TDPA exhibited enhanced resistance to oxidation compared to those capped with other surfactants. This was confirmed through high-angle annular dark field scanning transmission electron microscopy (HAADF-STEM) imaging, which showed no oxidation on the surface of TDPA-capped nanoparticles even after air exposure .

Comparative Data Table

Mécanisme D'action

Le phosphonate de tétradécyle exerce ses effets principalement par le biais de son interaction avec les récepteurs de l’acide lysophosphatidique. Il agit comme un pan-antagoniste, inhibant les récepteurs et empêchant les voies de signalisation associées à l’acide lysophosphatidique. De plus, il inhibe partiellement l’autotaxine et active le récepteur activé par les proliférateurs de peroxysomes gamma, influençant divers processus cellulaires .

Composés similaires :

- Phosphonate d’hexadécyle

- Phosphonate d’octadécyle

- Phosphonate de dodécyle

Comparaison : Le phosphonate de tétradécyle est unique en raison de sa longueur de chaîne alkyle spécifique, qui influence ses propriétés d’auto-assemblage et ses interactions avec les récepteurs. Comparé aux phosphonates d’hexadécyle et d’octadécyle, le phosphonate de tétradécyle offre un équilibre entre l’hydrophobie et l’accessibilité du groupe fonctionnel, ce qui le rend particulièrement utile dans les applications nécessitant des modifications de surface précises .

Comparaison Avec Des Composés Similaires

- Hexadecyl Phosphonate

- Octadecyl Phosphonate

- Dodecyl Phosphonate

Comparison: Tetradecyl Phosphonate is unique due to its specific alkyl chain length, which influences its self-assembly properties and interactions with receptors. Compared to Hexadecyl and Octadecyl Phosphonates, Tetradecyl Phosphonate offers a balance between hydrophobicity and functional group accessibility, making it particularly useful in applications requiring precise surface modifications .

Activité Biologique

Tetradecylphosphonic acid (TDPA), a phosphonic acid with the chemical formula C14H31O3P, has garnered attention for its diverse biological activities and applications in nanotechnology and materials science. This article delves into the biological activity of TDPA, highlighting its mechanisms of action, applications in nanomaterials, and relevant research findings.

- Molecular Weight : 278.37 g/mol

- CAS Number : 4671-75-4

- Physical State : White to off-white powder

Mechanisms of Biological Activity

TDPA exhibits several biological activities primarily through its interaction with lipid signaling pathways and its ability to form self-assembled monolayers (SAMs).

1. Interaction with Lysophosphatidic Acid (LPA) Receptors

TDPA acts as a pan-antagonist for lysophosphatidic acid receptors (LPA1, LPA2, LPA3). Research indicates that TDPA can inhibit LPA-induced calcium mobilization with IC50 values of 10 µM, 5.5 µM, and 3.1 µM for each receptor respectively. At a concentration of 10 µM, it activates peroxisome proliferator-activated receptor γ (PPARγ) reporter constructs four-fold compared to controls, suggesting potential roles in metabolic regulation and signaling pathways associated with cell proliferation and differentiation .

2. Self-Assembled Monolayers (SAMs)

TDPA is known for its ability to form SAMs on various substrates, which is crucial for functionalizing nanoparticles. These SAMs enhance the stability and functionality of nanoparticles used in biomedical applications. For instance, TDPA has been utilized to cap copper nanoparticles, protecting them from oxidation and improving their biocompatibility .

Applications in Nanotechnology

TDPA's unique properties make it suitable for various applications in nanotechnology:

- Nanoparticle Functionalization : TDPA is extensively used to functionalize nanoparticles like BaTiO3 and CdSe/CdS quantum dots. This functionalization enhances their optical properties and stability .

- Biosensors : Due to its biocompatibility and ability to form stable SAMs, TDPA is employed in the development of biosensors for detecting biomolecules. Its application in portable urine glucose sensors exemplifies its utility in clinical diagnostics .

Research Findings

Recent studies have explored the biological activity and applications of TDPA:

Case Studies

Case Study 1: Nanoparticle Synthesis

A study reported the synthesis of cadmium sulfide (CdS) core quantum dots using a mixed ligand system that included TDPA. The resulting quantum dots exhibited enhanced optical properties due to the stabilization provided by TDPA .

Case Study 2: Biosensor Development

In developing a urine glucose sensor, researchers utilized TDPA to create a stable surface for enzyme immobilization. The sensor demonstrated high sensitivity and specificity for glucose detection, showcasing TDPA's role in enhancing sensor performance .

Propriétés

IUPAC Name |

tetradecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQJQTMSTANITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063550 | |

| Record name | Tetradecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-75-4 | |

| Record name | Tetradecylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4671-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecylphosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-tetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.